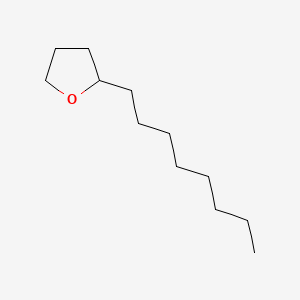
Furan, tetrahydro-2-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. Tetrahydro-2-octylfuran is characterized by its saturated, aliphatic structure, which distinguishes it from its aromatic counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2-octylfuran typically involves the cyclization of octyl-substituted precursors. One common method is the acid-catalyzed cyclization of 1-octanol with tetrahydrofuran . This reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction proceeds via the formation of an intermediate oxonium ion, which undergoes intramolecular cyclization to form the desired product.
Industrial Production Methods
Industrial production of tetrahydro-2-octylfuran follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the reaction conditions are carefully controlled to optimize yield and purity. The use of solid acid catalysts, such as zeolites, is common in industrial settings to facilitate the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-octylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert tetrahydro-2-octylfuran to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and organometallic reagents (e.g., Grignard reagents) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Tetrahydro-2-octylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of tetrahydro-2-octylfuran involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler analog with a four-carbon ring structure.
2-Methyltetrahydrofuran: A methyl-substituted derivative of tetrahydrofuran.
2,5-Dimethyltetrahydrofuran: A dimethyl-substituted derivative of tetrahydrofuran.
Uniqueness
Tetrahydro-2-octylfuran is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its simpler analogs.
Properties
CAS No. |
5921-92-6 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-octyloxolane |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h12H,2-11H2,1H3 |
InChI Key |
VDXKQHNJUOPHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



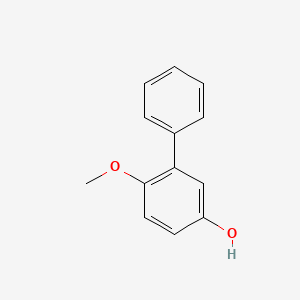
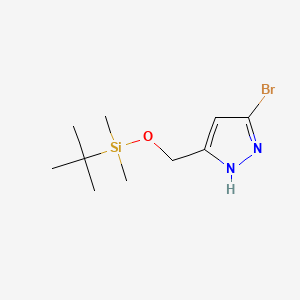

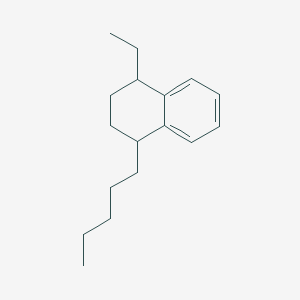

![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)

amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
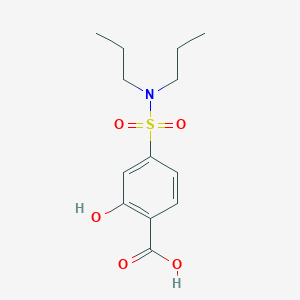
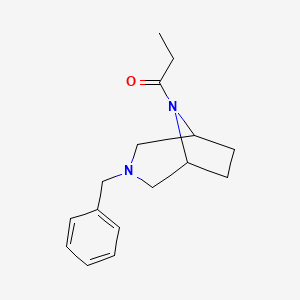
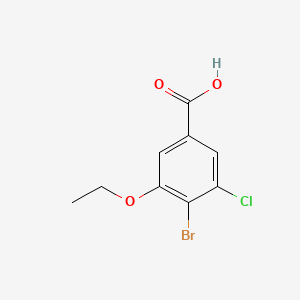
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)
